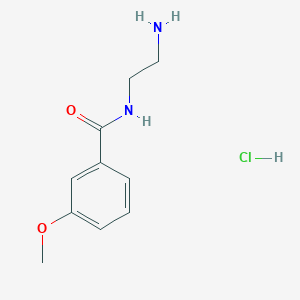

N-(2-aminoethyl)-3-methoxybenzamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

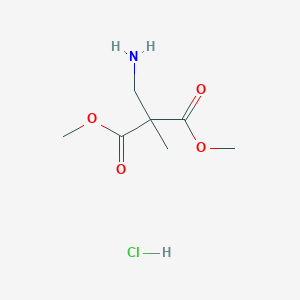

“N-(2-Aminoethyl)methacrylamide Hydrochloride” is a compound with a molecular formula of C6H12N2O·HCl and a molecular weight of 164.63 . It’s a solid at 20°C and should be stored under inert gas at 0-10°C . It’s also air-sensitive and hygroscopic .

Synthesis Analysis

This compound is a monomer for polymerization reactions and may be used to synthesize polymers for nucleic acid complexation and polyplex formation .Chemical Reactions Analysis

While specific chemical reactions involving “N-(2-aminoethyl)-3-methoxybenzamide hydrochloride” are not available, it’s known that similar compounds are used in polymerization reactions .Physical And Chemical Properties Analysis

“N-(2-Aminoethyl)methacrylamide Hydrochloride” is a solid at 20°C . It has a molecular formula of C6H12N2O·HCl and a molecular weight of 164.63 . It’s also air-sensitive and hygroscopic .Applications De Recherche Scientifique

Antioxidant Potential

N-(2-aminoethyl)-3-methoxybenzamide hydrochloride and its derivatives demonstrate significant antioxidant properties. This has been validated through experimental and computational studies, highlighting the compound's ability to scavenge free radicals effectively. The introduction of hydroxy groups enhances its antioxidative features, especially in derivatives like trihydroxy derivatives (Perin et al., 2018).

Applications in Chemistry

The compound's molecular structure has been a subject of interest, particularly in studies involving the synthesis of benzamide derivatives. Investigations have focused on understanding the intermolecular interactions and the impact of dimerization and crystal packing on molecular geometry, which is crucial for the development of new chemical entities (Karabulut et al., 2014).

Pharmaceutical Research

In the pharmaceutical field, derivatives of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride have shown promising results as potential antibacterial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This points towards its potential use in developing new antibacterial drugs (Zadrazilova et al., 2015).

Drug Development

The compound and its derivatives have been utilized in drug development, particularly in synthesizing new antiviral agents. Certain derivatives have shown effectiveness against enterovirus strains, suggesting their potential as lead compounds for developing new antiviral drugs (Ji et al., 2013).

Studies in Material Science

N-(2-aminoethyl)-3-methoxybenzamide hydrochloride has been studied for its properties in material science, such as its molar refractivity and polarizability. These studies provide valuable data for understanding the compound's behavior in various solutions and could have implications for its use in material development (Sawale et al., 2016).

Safety and Hazards

Mécanisme D'action

Target of Action

It is used as a monomer for polymerization reactions and can be used to synthesize polymers for nucleic acid complexation and composite formation .

Mode of Action

The compound interacts with its targets through its high reactivity, which is attributed to the presence of the methacrylate group . This allows it to participate in free radical polymerization and other polymerization reactions .

Biochemical Pathways

It is known that the compound can be used to synthesize polymers that can form complexes with nucleic acids .

Result of Action

It is known that the compound can be used to synthesize polymers that can form complexes with nucleic acids, which could potentially influence cellular processes .

Action Environment

It is known that the compound is stable under desiccating conditions and should be stored at -20°c .

Propriétés

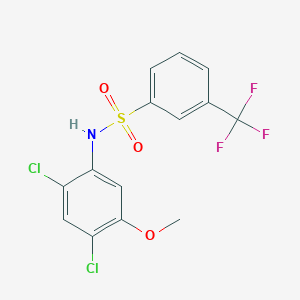

IUPAC Name |

N-(2-aminoethyl)-3-methoxybenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c1-14-9-4-2-3-8(7-9)10(13)12-6-5-11;/h2-4,7H,5-6,11H2,1H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFVVUXEKAYPAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-aminoethyl)-3-methoxybenzamide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methoxyphenyl)-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B2931244.png)

![6-[4-(2-Propan-2-ylpyrimidin-4-yl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2931249.png)

![Imidazo[1,2-a]pyrimidine-5,7(6H,8H)-dione](/img/structure/B2931251.png)

![3,4,5-triethoxy-N-[[4-(2-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2931255.png)

![N-(2-methoxyphenyl)-2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2931258.png)